molecular formula C11H10N6O B12166008 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide

Cat. No.: B12166008
M. Wt: 242.24 g/mol
InChI Key: XCTMUNUWIWQUTH-UHFFFAOYSA-N
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Description

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced through cycloaddition reactions involving azides and nitriles.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the indole with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-5-carboxamide: Another positional isomer.

    1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-6-carboxamide: Yet another positional isomer.

Uniqueness

The uniqueness of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

1-methyl-N-(2H-tetrazol-5-yl)indole-4-carboxamide

InChI

InChI=1S/C11H10N6O/c1-17-6-5-7-8(3-2-4-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)

InChI Key

XCTMUNUWIWQUTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3

Origin of Product

United States

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